1-(4-sec-Butyl-phenyl)-2-chloro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” is a derivative of 4-sec-Butylphenol . 4-sec-Butylphenol is a type of phenol, which is an aromatic compound with a hydroxyl group attached to the aromatic ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-sec-Butyl-phenyl)-2-chloro-ethanone” would depend on its specific structure. Phenylboronic acids, for example, are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride .Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone and similar compounds have been studied for their potential in synthesizing new molecules with antimicrobial activity. For instance, the compound 1-chloro-4-(p-tolyloxy)benzene was reacted with 1-(4-hydroxy phenyl)-ethanone to give derivatives with potential antimicrobial properties (Dave et al., 2013). Similarly, other studies have focused on synthesizing and characterizing new compounds from 1-(4-chloro-phenyl)-ethanone for antimicrobial screening (Sherekar et al., 2022).
Ultrasonic Studies and Binary Mixtures
The compound has also been used in ultrasonic studies to understand the nature of binary interactions in mixtures. One such study measured the speed of sound and density of 1-phenyl-ethanone and similar compounds with N-methyl-acetamide, aiding in the understanding of molecular interactions in these mixtures (Tangeda & Nallani, 2005).
Photoremovable Protecting Groups
In another interesting application, derivatives of 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone have been used as photoremovable protecting groups for carboxylic acids. This approach is useful in the field of organic synthesis and drug development (Atemnkeng et al., 2003).
Catalytic and Chemical Reactions
The compound has also been a subject of research in various catalytic and chemical reactions. For example, studies have looked into the synthesis of novel compounds through reactions involving acetophenone derivatives and 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone (Walter, 1994). Additionally, the role of similar compounds in facilitating the formation of quinolines has been explored (Amaresh & Perumal, 1998).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-2-chloroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-9(2)10-4-6-11(7-5-10)12(14)8-13/h4-7,9H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKATGIDLDKFDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403521 |
Source
|
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
CAS RN |
77234-66-3 |
Source
|
Record name | 1-(4-sec-Butyl-phenyl)-2-chloro-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.